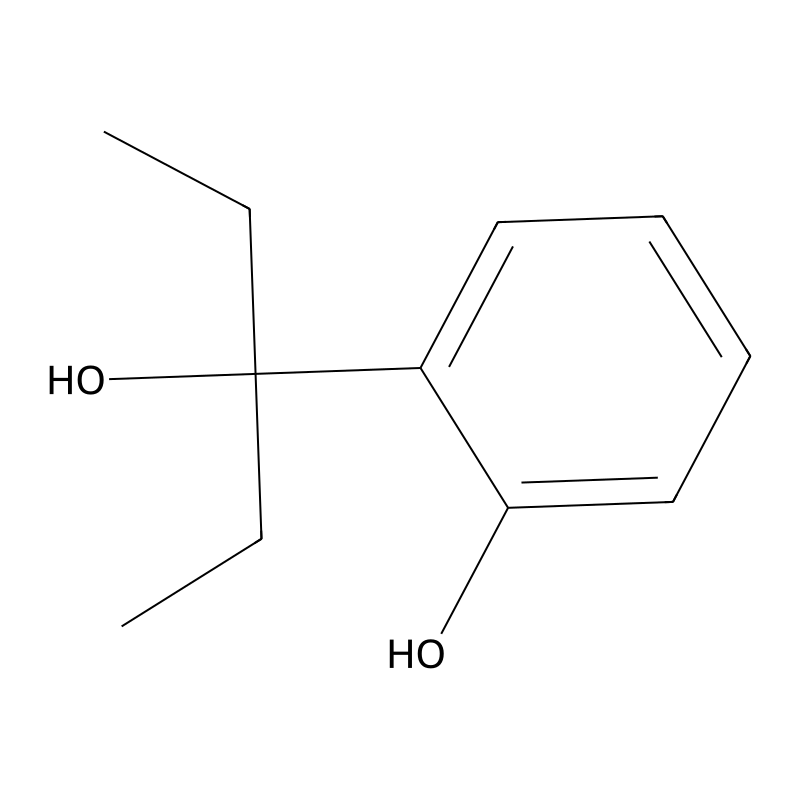

2-(3-Hydroxypentan-3-yl)phenol

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

2-(3-Hydroxypentan-3-yl)phenol is an organic compound characterized by a phenolic structure with a hydroxypentan-3-yl substituent. Its chemical formula is , and it features a hydroxyl group attached to a phenolic ring, which contributes to its chemical reactivity and biological activity. The compound is of interest due to its potential applications in various fields, including pharmaceuticals and materials science.

- Substitution Reactions: The hydroxyl group can be involved in nucleophilic substitution reactions, where it may be replaced by other functional groups.

- Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound under appropriate conditions.

- Esterification: The phenolic hydroxyl group can react with carboxylic acids to form esters, which are useful in various applications.

These reactions are facilitated by common reagents such as potassium permanganate for oxidation and acid chlorides for esterification .

The biological activity of 2-(3-Hydroxypentan-3-yl)phenol is noteworthy, particularly in its antioxidant properties. Compounds with phenolic structures are known for their ability to scavenge free radicals, which can contribute to their potential therapeutic effects. Studies have indicated that phenolic compounds exhibit antimicrobial, anti-inflammatory, and anticancer activities . The specific activity of 2-(3-Hydroxypentan-3-yl)phenol in biological systems may also involve interactions with enzymes and receptors, modulating their functions.

Several methods can be employed to synthesize 2-(3-Hydroxypentan-3-yl)phenol:

- Hydroxylation of Phenolic Compounds: This method involves the introduction of the hydroxypentan-3-yl group onto a phenolic precursor using hydroxylation reactions.

- Grignard Reactions: A Grignard reagent derived from 3-bromopentane could react with a suitable phenolic compound to yield the desired product.

- Copper-Catalyzed Reactions: Recent studies have demonstrated the use of copper catalysts for the selective hydroxylation of aryl compounds, which may also apply to the synthesis of 2-(3-Hydroxypentan-3-yl)phenol .

2-(3-Hydroxypentan-3-yl)phenol has potential applications in various domains:

- Pharmaceuticals: Due to its biological activity, it may serve as a lead compound for drug development targeting oxidative stress-related diseases.

- Cosmetics: Its antioxidant properties make it suitable for formulations aimed at skin protection.

- Materials Science: The compound may be utilized in the development of polymers or coatings that require enhanced stability and resistance to oxidation.

Interaction studies involving 2-(3-Hydroxypentan-3-yl)phenol focus on its binding affinity with biological targets such as enzymes and receptors. These studies help elucidate the mechanisms through which the compound exerts its biological effects. For instance, research into its interaction with specific enzymes could reveal insights into its potential as an inhibitor or modulator in metabolic pathways .

Several compounds share structural similarities with 2-(3-Hydroxypentan-3-yl)phenol. Here are some notable examples:

| Compound Name | Structure Characteristics | Unique Features |

|---|---|---|

| 2-Ethyl-4-(3-hydroxypentan-3-yl)phenol | Similar phenolic structure with ethyl substitution | May exhibit different solubility properties |

| 4-(Hydroxymethyl)-2-methylphenol | Contains a hydroxymethyl group instead of hydroxypentan | Different reactivity due to the presence of methyl |

| 4-Hydroxybenzaldehyde | Aldehyde functional group on a phenolic ring | Different functional properties due to aldehyde |

Uniqueness

The uniqueness of 2-(3-Hydroxypentan-3-yl)phenol lies in its specific combination of a long-chain alkyl substituent and a phenolic moiety, which enhances its solubility and reactivity compared to other similar compounds. This structural feature may also influence its biological activity, making it a candidate for further research in drug development and material applications .